molecular formula C30H50O4 B032762 Diisoundecyl phthalate CAS No. 96507-86-7

Diisoundecyl phthalate

Cat. No. B032762
CAS RN: 96507-86-7
M. Wt: 474.7 g/mol
InChI Key: LGBAGUMSAPUZPU-UHFFFAOYSA-N
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Description

Diisoundecyl phthalate is a phthalate ester . Phthalate esters are esters of phthalic acid and are mainly used as plasticizers, primarily used to soften polyvinyl chloride . It is a high-molecular-weight diisoundecyl phthalate plasticizer . It is designed to provide good performance at high temperatures and good outdoor-weathering capabilities .

Scientific Research Applications

Plasticizer in Industry

DiUP, along with other high molecular weight phthalates such as diisodecyl phthalate (DiDP), diisononyl phthalate (DiNP), di2-propylheptyl phthalate (DHPH), and diisotridecyl phthalate (DTDP), are widely used in industry as plasticizers to improve the softness, elongation, and durability of rigid polymers, particularly polyvinyl chloride (PVC) .

Endocrine Disruption

Phthalates, including DiUP, are classified as endocrine-disrupting chemicals (EDCs) by the National Institute of Health, the World Health Organization, and other agencies . They may alter the homeostasis and the action of hormones and signaling molecules, causing adverse health outcomes .

Neurodevelopment Effects

Phthalates may interfere with neuroendocrine systems, such as thyroid hormone signaling or metabolism, causing disruption of neuronal differentiation and maturation . This increases the risk of behavioral and cognitive disorders, such as ADHD and autistic behaviors, reduced mental, psychomotor, and IQ development, and emotional problems .

Toxicokinetics

DiUP is rapidly and extensively metabolized to its major metabolites mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) . The major metabolite excreted in the urine is MCiNP, suggesting that it could be a useful biomarker .

Environmental Exposure

Due to the increasing use of plastics around the world, exposure to DiUP in the environment has become common . Environmental regulations and scientific risk management for DiUP, which can be associated with endocrine disruption and various metabolic diseases, are urgently needed .

Distribution in Tissues

DiUP and its major metabolites are distributed in various tissues in significant quantities . This information is crucial for understanding the potential health impacts of DiUP exposure .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Diisoundecyl phthalate (DIUP) is a phthalate ester primarily used as a plasticizer to soften polyvinyl chloride . The primary targets of DIUP are endocrine systems, specifically the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems play a crucial role in neurodevelopmental processes .

Mode of Action

DIUP, like other phthalates, acts as an endocrine disruptor . It interferes with hormone synthesis, transport, and metabolism . DIUP can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders . It interferes with nuclear receptors in various neural structures involved in controlling brain functions .

Biochemical Pathways

Phthalates, including DIUP, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates using microorganisms could play a significant role in their removal from the environment .

Pharmacokinetics

It’s known that phthalates are hazardous due to their ability to act as endocrine disruptors . They are being phased out of many products in the United States and European Union due to these health concerns .

Result of Action

The combination of effects associated with phthalates, including DIUP, is often referred to as 'phthalate syndrome’ . This syndrome can cause a number of developmental malformations . Phthalate esters are endocrine disruptors and can cause a number of developmental malformations .

Action Environment

DIUP is found in a number of products, including glues, building materials, personal care products, detergents and surfactants, packaging, children’s toys, paints, pharmaceuticals, food products, and textiles . The environmental factors, such as the presence of these products, can influence the action, efficacy, and stability of DIUP . The major route of degradation is expected to be biotic .

properties

IUPAC Name

bis(9-methyldecyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-25(2)19-13-9-5-7-11-17-23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-18-12-8-6-10-14-20-26(3)4/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBAGUMSAPUZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242295
Record name Diisoundecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisoundecyl phthalate

CAS RN

96507-86-7
Record name Diisoundecyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096507867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisoundecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisoundecyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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